molecular formula C10H14 B13960271 1,2,3,4,4a,5-Hexahydronaphthalene

1,2,3,4,4a,5-Hexahydronaphthalene

Cat. No.: B13960271
M. Wt: 134.22 g/mol
InChI Key: IKAACYWAXDLDPM-UHFFFAOYSA-N
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Description

It is a derivative of naphthalene, where the aromatic rings are fully hydrogenated, resulting in a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydronaphthalene can be synthesized through the hydrogenation of naphthalene. This process typically involves the use of a metal catalyst, such as platinum or palladium, under high pressure and temperature conditions. The reaction can be represented as follows:

C10H8+3H2C10H14\text{C}_{10}\text{H}_8 + 3\text{H}_2 \rightarrow \text{C}_{10}\text{H}_{14} C10​H8​+3H2​→C10​H14​

In this reaction, naphthalene (C10H8) is hydrogenated in the presence of hydrogen gas (H2) to form hexahydronaphthalene (C10H14).

Industrial Production Methods

Industrial production of hexahydronaphthalene follows a similar hydrogenation process but on a larger scale. The reaction is carried out in high-pressure reactors with continuous hydrogen supply and efficient heat management to ensure complete hydrogenation of naphthalene.

Chemical Reactions Analysis

Types of Reactions

Hexahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or alcohols.

    Reduction: Further reduction can lead to the formation of more saturated hydrocarbons.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of hydrogen atoms on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using metals like platinum or palladium.

    Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are often used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones such as hexahydro-1-naphthalenone.

    Reduction: Formation of more saturated hydrocarbons like decahydronaphthalene.

    Substitution: Formation of halogenated derivatives like hexahydro-1-chloronaphthalene.

Scientific Research Applications

Hexahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexahydronaphthalene involves its interaction with various molecular targets and pathways. As a hydrocarbon, it can participate in hydrophobic interactions with proteins and other biomolecules, potentially affecting their structure and function. Its chemical reactivity also allows it to undergo transformations that can modulate biological activity.

Comparison with Similar Compounds

Hexahydronaphthalene can be compared with other similar compounds such as:

    Decahydronaphthalene (Decalin): Another fully hydrogenated derivative of naphthalene with a similar bicyclic structure but more saturated.

    Tetralin (1,2,3,4-tetrahydronaphthalene): A partially hydrogenated derivative of naphthalene with one aromatic ring and one saturated ring.

Uniqueness

Hexahydronaphthalene is unique due to its intermediate level of hydrogenation, providing a balance between aromatic and saturated properties. This makes it versatile for various chemical reactions and applications.

Properties

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

1,2,3,4,4a,5-hexahydronaphthalene

InChI

InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5,10H,3-4,6-8H2

InChI Key

IKAACYWAXDLDPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=CCC2C1

Origin of Product

United States

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